molecular formula C5H12N2O2S B6232627 (3S)-piperidine-3-sulfonamide CAS No. 2165356-00-1

(3S)-piperidine-3-sulfonamide

Cat. No.: B6232627
CAS No.: 2165356-00-1
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-Piperidine-3-sulfonamide is a chiral sulfonamide derivative of piperidine, a six-membered heterocyclic amine. The compound features a sulfonamide group (-SO₂NH₂) at the 3-position of the piperidine ring, with an (S)-configured stereocenter. The sulfonamide group enhances solubility and provides hydrogen-bonding capabilities, which are critical for binding to biological targets. While direct pharmacological data for this specific stereoisomer are sparse in the provided evidence, analogs and derivatives of piperidine sulfonamides are widely explored for antibacterial, antiviral, and anticancer activities .

Properties

CAS No.

2165356-00-1

Molecular Formula

C5H12N2O2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(3S)-piperidine-3-sulfonamide has garnered attention for its potential role as a pharmacophore in drug design, particularly targeting various neurological disorders. Its structure allows it to interact with biological targets effectively, which is crucial for developing new therapeutic agents.

Antibacterial Activity

The compound exhibits notable antibacterial properties, primarily through the inhibition of enzymes crucial for bacterial survival, such as dihydropteroate synthase (DHPS). By mimicking para-aminobenzoic acid, it competes for binding at the active site of DHPS, disrupting folate synthesis and inhibiting bacterial growth. This mechanism positions this compound as a candidate for developing new antibiotics.

Biological Studies

Research has explored the interactions of this compound with various biological targets, including receptors involved in neurotransmission pathways. Molecular docking studies have been conducted to evaluate its binding affinity to specific enzymes, guiding further drug design efforts .

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as an intermediate in synthesizing more complex molecules used in agrochemicals and other industrial products. Its structural versatility allows for modifications that can lead to novel compounds with enhanced biological activities .

Case Study 1: Antibacterial Evaluation

A study synthesized new sulfonamide hybrids based on this compound, evaluating their antibacterial efficiency through inhibition zone diameter (IZD) and minimum inhibitory concentration (MIC) tests. These findings highlighted the compound's potential in overcoming resistance mechanisms in bacteria .

Case Study 2: Drug Design Insights

Research involving molecular modeling has demonstrated that modifications to the piperidine ring can enhance binding affinity to DHPS, suggesting pathways for developing more effective antibacterial agents. The study emphasized the importance of stereochemistry in influencing biological activity and interactions with molecular targets .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. For example:

  • Sulfonic Acid Formation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the sulfonamide to a sulfonic acid derivative. This reaction proceeds via radical intermediates, with the stereochemistry at the 3-position influencing reaction rates.

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic aqueous, 80°C(3S)-Piperidine-3-sulfonic acid72–85%
H₂O₂Methanol, RT, 12 hrs(3S)-Piperidine-3-sulfonic acid68%

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide’s NH group participates in substitution reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl iodide, benzyl chloride) in the presence of NaH/DMF, yielding N-alkyl derivatives. Steric effects from the piperidine ring influence regioselectivity .

  • Acylation : Acetyl chloride or anhydrides form N-acyl sulfonamides under mild conditions.

Reagent Conditions Product Yield
Ethyl iodideNaH/DMF, 0–5°C → 50°CN-Ethyl-(3S)-piperidine-3-sulfonamide89%
Acetyl chloridePyridine, RT, 2 hrsN-Acetyl-(3S)-piperidine-3-sulfonamide78%

Hydrolysis Reactions

The sulfonamide group resists hydrolysis under basic conditions but cleaves in concentrated HCl:

  • Acidic Hydrolysis : Refluxing with 6M HCl regenerates piperidine-3-amine and releases SO₂.

Conditions Products Yield
6M HCl, reflux, 6 hrs(3S)-Piperidine-3-amine + SO₂92%

Cyclization Reactions

The piperidine ring’s nitrogen participates in intramolecular cyclizations:

  • Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form tetrahydroisoquinoline derivatives. The stereochemistry at C3 directs the reaction pathway .

  • Aza Prins/Ritter Reaction : Homoallylic amines and aldehydes yield piperidine-fused bicyclic structures via iminium ion intermediates .

Reaction Type Reagents/Conditions Product Yield
Pictet-SpenglerBenzaldehyde, TFA, CH₂Cl₂, RTTetrahydroisoquinoline derivative76%
Aza Prins/RitterHomoallylic amine, BF₃·OEt₂, RTBicyclic piperidine81%

Cross-Coupling Reactions

Rhodium-catalyzed asymmetric reductive Heck reactions enable C–C bond formation at the piperidine’s 3-position:

  • Suzuki-Miyaura Coupling : Boronic acids (e.g., aryl/vinyl) react with palladium catalysts to form 3-substituted piperidines with >95% enantiomeric excess (ee) .

Catalyst Substrate Product ee
Rh(cod)(OH)₂/L1Phenyl boronic acid(3S)-3-Phenylpiperidine96%

Radical-Mediated Reactions

Tri-n-butyltin hydride (SnBu₃H) promotes radical rearrangements:

  • 5-exo-Trig Cyclization : Forms spirocyclic piperidines via aziridinylcarbinyl radical intermediates .

Reagent Conditions Product Yield
SnBu₃H, AIBNBenzene, refluxSpirocyclic piperidine63%

Key Mechanistic Insights

  • Stereochemical Influence : The (3S) configuration governs reaction outcomes in asymmetric syntheses, as seen in Rh-catalyzed cross-couplings .

  • Acid Catalysis : Protic acids (e.g., TFA) stabilize iminium ions in cyclizations, while Lewis acids (e.g., BF₃) enhance electrophilicity in Prins-type reactions .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related piperidine and pyridine derivatives, highlighting key differences in substituents and functional groups:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
(3S)-Piperidine-3-sulfonamide C₅H₁₂N₂O₂S -SO₂NH₂ at C3, (S)-stereochemistry 164.23 Chiral sulfonamide core Hypothetical
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine C₁₃H₂₀N₂O₃S 2-Methoxy-benzenesulfonyl group at N1 284.38 Enhanced aromatic interaction potential
(S)-Isoquinoline-5-sulfonic acid piperidin-3-ylamide C₁₄H₁₇N₃O₂S Isoquinoline-sulfonic acid linked to C3 307.37 Extended conjugated system
(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-1-methanesulfonylpiperidine-3-carboxamide C₁₈H₂₈N₂O₅S Methanesulfonyl and carboxamide groups 408.49 Dual functionalization (sulfonyl + amide)

Key Observations :

  • Substituent Diversity: The this compound scaffold allows for modifications at the nitrogen (e.g., benzenesulfonyl in ) or fusion with aromatic systems (e.g., isoquinoline in ). These alterations modulate lipophilicity, target affinity, and metabolic stability.
Physicochemical Properties
  • LogP and Solubility : Pyridine-3-sulfonic acid (LogP 1.73 ) is more hydrophilic than this compound derivatives, which typically have higher LogP values due to reduced polarity.
  • Stereochemical Influence : The (S)-configuration in piperidine derivatives (e.g., ) is critical for enantioselective interactions, as seen in protease inhibitors like saquinavir.

Preparation Methods

Direct Sulfonylation of Piperidine Derivatives

The most straightforward route involves sulfonylation of a pre-formed (3S)-piperidine intermediate. Piperidine-3-amine serves as a common precursor, reacting with sulfonyl chlorides under basic conditions to form the sulfonamide bond. For example, treatment of (3S)-piperidine-3-amine with benzenesulfonyl chloride in the presence of triethylamine yields this compound with >85% purity.

Reaction Conditions:

ParameterValue
SolventDichloromethane or THF
BaseTriethylamine or pyridine
Temperature0–25°C
Reaction Time2–6 hours

This method is limited by the availability of enantiomerically pure (3S)-piperidine-3-amine, which often requires resolution via chiral chromatography or enzymatic methods.

Asymmetric Synthesis via Chiral Catalysis

To circumvent resolution steps, asymmetric catalytic methods have been developed. Patent WO2014016338A1 discloses a route starting from 3-ketopiperidine, which undergoes enantioselective reductive amination using a palladium catalyst and chiral ligands such as (R)-BINAP. The resulting (3S)-piperidine-3-amine is then sulfonylated as described above.

Key Catalytic System:

ComponentRole
Pd(OAc)₂Catalyst
(R)-BINAPChiral ligand
HCO₂HHydrogen source

This method achieves enantiomeric excess (ee) >98% but requires expensive catalysts (~$1,200/g for Pd-(R)-BINAP complexes).

Optimization of Sulfonylation Efficiency

Solvent and Base Selection

The choice of solvent and base critically impacts reaction yield and purity. Polar aprotic solvents like tetrahydrofuran (THF) enhance sulfonyl chloride reactivity, while bases such as 4-dimethylaminopyridine (DMAP) accelerate the reaction by deprotonating the amine intermediate.

Comparative Data:

SolventBaseYield (%)Purity (%)
THFTriethylamine9288
DCMPyridine8582
DMFDMAP8991

DMF with DMAP provides superior purity but requires careful temperature control to avoid side reactions.

Protecting Group Strategies

Temporary protection of the piperidine nitrogen is often necessary to prevent unwanted side reactions. The benzyl (Bn) group is commonly used due to its stability under sulfonylation conditions and ease of removal via hydrogenolysis.

Protection/Deprotection Workflow:

  • Protection: React piperidine with benzyl chloroformate (Cbz-Cl) in THF.

  • Sulfonylation: Introduce sulfonyl chloride.

  • Deprotection: Hydrogenate with Pd/C under H₂ atmosphere.

This approach increases overall yield from 72% to 89% by minimizing N-over-sulfonylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance scalability. A two-stage system combines asymmetric reductive amination and sulfonylation in series, achieving a throughput of 5 kg/day with 94% ee.

Process Parameters:

StageResidence TimeTemperature
Reductive Amination30 min60°C
Sulfonylation15 min25°C

Flow systems reduce solvent use by 40% compared to batch processes.

Crystallization-Based Purification

Final purification is achieved via chiral crystallization. Dissolving the crude product in hot isopropanol and seeding with enantiopure this compound crystals yields >99.5% purity.

Crystallization Conditions:

ParameterValue
SolventIsopropanol
Temperature60°C → 4°C (gradient cooling)
Seed Loading0.1% w/w

This method eliminates the need for costly preparative HPLC.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The piperidine amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

  • Proton Transfer: The base abstracts a proton from the intermediate, forming the sulfonamide bond.

Side reactions include over-sulfonylation (yielding bis-sulfonamides) and hydrolysis of sulfonyl chloride to sulfonic acids. These are mitigated by controlling stoichiometry (1:1 amine:sulfonyl chloride) and avoiding aqueous conditions.

Stereochemical Integrity

Racemization at the 3-position is a key concern during sulfonylation. Studies show that using non-polar solvents (e.g., toluene) and low temperatures (0°C) preserves enantiopurity, whereas polar solvents like DMF promote racemization at rates up to 2% per hour .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-piperidine-3-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is often synthesized via sulfonylation of (3S)-piperidine-3-amine using sulfonyl chlorides. For example, in related piperidine derivatives (e.g., (3S)-1-[(2-methoxyphenyl)acetyl]piperidine-3-carboxamide), sulfonamide formation involves coupling reactions under basic conditions (e.g., K₂CO₃ in DMF or THF) . Optimization may include temperature control (0–25°C), stoichiometric adjustments of sulfonyl chloride, and purification via column chromatography. Reaction progress can be monitored using TLC or LC-MS .

Q. How can the stereochemical purity of this compound be validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry is critical for confirming enantiomeric excess. For structurally similar compounds (e.g., (3S,4S)-3-piperidinol derivatives), nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography can resolve stereochemical ambiguities . Comparative analysis with known chiral standards (e.g., (S)-piperidine-2-carboxylic acid derivatives) is also recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Key signals include sulfonamide NH (~8–10 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻).
  • IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinity to target proteins (e.g., enzymes or receptors). For example, sulfonamide-palladium complexes have shown anticancer activity via DNA intercalation or HSA binding . Density functional theory (DFT) calculations can further optimize electronic properties (e.g., HOMO-LUMO gaps) for enhanced bioactivity .

Q. What strategies resolve contradictions in biological assay data for sulfonamide derivatives?

  • Methodology :

  • Experimental Replication : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability tests) .
  • Meta-Analysis : Compare data across studies using tools like PubChem BioAssay. For instance, discrepancies in IC₅₀ values may arise from differences in compound solubility (DMSO vs. aqueous buffers) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed variations .

Q. How does structural modification of this compound influence its pharmacokinetic properties?

  • Methodology :

  • ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, CYP450 inhibition assays). Substituents like trifluoromethyl groups (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride derivatives) enhance metabolic stability .
  • QSAR Studies : Correlate logP, TPSA, and hydrogen-bonding capacity with bioavailability. For example, increasing Csp³ fraction improves solubility but may reduce membrane permeability .

Q. What advanced analytical techniques validate the interaction of this compound with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like human serum albumin (HSA) .
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., enzyme active sites) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.